![molecular formula C33H29N3O4 B5510754 N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

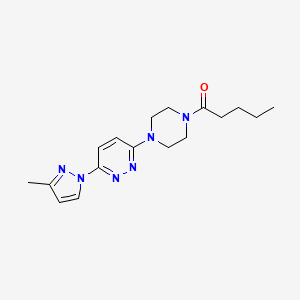

Synthesis Analysis

Synthetic routes for compounds structurally related to the query involve multi-step reactions, typically starting from simpler quinoline or benzhydrazide derivatives. These processes might include condensation reactions under reflux conditions, often in the presence of catalysts such as concentrated hydrochloric acid or other acid catalysts to facilitate the formation of the target compound with high specificity and yield. For instance, the synthesis of complex hydrazide derivatives has been achieved through reactions combining different substituents under controlled conditions to obtain high-purity products (Inkaya et al., 2012; Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography, IR, NMR spectroscopy, and computational methods like density functional theory (DFT) are commonly employed to determine the geometric and electronic structure, providing insights into the molecule's conformation, bond lengths, angles, and the distribution of electronic density. These studies reveal the planar or near-planar arrangements of the molecular framework, highlighting intramolecular interactions that contribute to the stability of the compound (Inkaya et al., 2012).

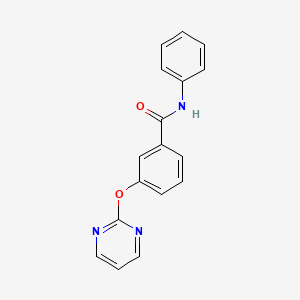

Scientific Research Applications

Antimicrobial Activity

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives :Research has shown the synthesis of new quinoline derivatives, highlighting their significant antimicrobial properties. Quinolines and their derivatives have been synthesized and evaluated for antimicrobial activity against various microorganisms, demonstrating potential as effective agents in combating bacterial and fungal infections (J. Kumar & Arvind Kumar, 2021).

Anticancer Activity

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety :This study introduces a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, which has led to the development of biologically active hydrazide compounds. These compounds were evaluated for their anticancer activity against neuroblastoma and breast adenocarcinoma cell lines, showing significant potential in reducing cancer cell viability (Murat Bingul et al., 2016).

Chemical Properties and Synthesis

Facile Synthesis of Alkyl and Aryl Substituted Dibenzo[b,g][1,8]naphthyridin-5-ones :This research outlines a method for synthesizing 2′-substituted-4-methoxy-2-(N-phenylamino)quinolines, demonstrating the versatility and potential of quinoline derivatives in chemical synthesis. The process involves the reaction of 2,4-dichloroquinolines with o-aminoacetophenone and o-aminobenzophenone, leading to potential intermediates for further chemical applications (M. Manoj & K. Rajendra Prasad, 2010).

Hypervalent iodine(III)-mediated Oxidative Acetoxylation of 2-methoxyphenols :This study introduces a method for regiocontrolled nitrogen benzannulation, providing a synthetic route to indole and quinoline derivatives. The process involves dearomatization of nitrogen-tethered 2-methoxyphenols into orthoquinol acetates, showcasing the chemical properties and synthesis versatility of methoxyphenol derivatives (S. Quideau et al., 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(E)-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]methylideneamino]-2-(3-methoxyphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N3O4/c1-22-9-4-7-14-31(22)40-21-25-17-23(15-16-32(25)39-3)20-34-36-33(37)28-19-30(24-10-8-11-26(18-24)38-2)35-29-13-6-5-12-27(28)29/h4-20H,21H2,1-3H3,(H,36,37)/b34-20+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZASVDXEFOIDFI-QXUDOOCXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}methylidene]-2-(3-methoxyphenyl)quinoline-4-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5510671.png)

![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)

![ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5510697.png)

![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510701.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine](/img/structure/B5510702.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)

![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)

![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)